オタミキサン
概要
説明
オタミキサンは、凝固因子Xaの直接阻害剤として機能する実験的な注射用抗凝固剤です。これは主に急性冠症候群の治療のために調査されました。 潜在力にもかかわらず、オタミキサンの開発は、2013年にサノフィによって、第III相臨床試験で期待される結果を達成できなかったため中止されました .
科学的研究の応用
Otamixaban has been explored for various scientific research applications, including:
Chemistry: Its unique structure and reactivity make it a valuable compound for studying the mechanisms of factor Xa inhibition and developing new anticoagulants.
Biology: Otamixaban’s ability to inhibit factor Xa has been utilized in research on blood coagulation and related biological processes.
Medicine: Although its development was halted, Otamixaban was investigated for its potential to treat acute coronary syndrome and other thrombotic conditions.
作用機序
オタミキサンは、血液凝固カスケードの重要な酵素である凝固因子Xaを直接阻害することによってその効果を発揮します。因子Xaに結合することにより、オタミキサンはプロトロンビンからトロンビンへの変換を防ぎ、それによって血栓の形成を阻害します。 このメカニズムにより、過剰な凝固が懸念される状態での潜在的な治療的用途を持つ強力な抗凝固剤となります .
6. 類似の化合物との比較
オタミキサンは、因子Xaの特異的な阻害により、抗凝固剤の中で独特です。類似の化合物には、以下が含まれます。
生化学分析
Biochemical Properties
Otamixaban interacts with the coagulation factor X (FXa) in the human body . As a direct FXa inhibitor, it plays a crucial role in biochemical reactions related to blood coagulation . By inhibiting FXa, Otamixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Cellular Effects
Otamixaban has been shown to inhibit SARS-CoV-2 cell entry . It suppresses the activity of the protease TMPRSS2, which is required for the activation of the viral spike protein (S) and subsequent infection of human lung cells . Otamixaban’s potency in inhibiting SARS-CoV-2 infection can be significantly enhanced by supplementation with camostat or nafamostat .
Molecular Mechanism
Otamixaban exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade . In the context of SARS-CoV-2, Otamixaban inhibits the activity of the protease TMPRSS2, thereby preventing the activation of the viral spike protein and subsequent viral entry into cells .
Temporal Effects in Laboratory Settings
Otamixaban has a rapid onset and offset of action . It reaches steady state within 15 minutes of intravenous administration and maintains stable concentrations throughout the infusion . After the infusion, the residual concentrations of Otamixaban and its anticoagulant effects rapidly decrease .
Metabolic Pathways
Otamixaban is involved in the blood coagulation cascade, a metabolic pathway. It inhibits FXa, a key enzyme in this pathway, thereby preventing the conversion of prothrombin to thrombin .
準備方法
オタミキサンの合成には、そのコア構造の形成や、その活性に必要な官能基の導入など、いくつかの重要なステップが含まれます。合成経路は通常、以下を含みます。
コア構造の形成: これは、ブチレート骨格の構築を伴います。
官能基の導入: 特定の官能基が、コア構造に、因子Xa阻害剤としての活性強化のために添加されます。
3. 化学反応解析
オタミキサンは、以下を含む様々な化学反応を受けます。
酸化: この反応は、オタミキサンへの酸素の付加または水素の除去を伴い、酸化された誘導体の形成につながります。
還元: この反応は、水素の付加または酸素の除去を伴い、オタミキサンの還元された形態をもたらします。
置換: この反応は、オタミキサンの1つの官能基を別のものと置換することを伴い、その活性または特性を変更する可能性があります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および制御された条件下で反応を促進するための様々な触媒が含まれます。
4. 科学研究への応用
オタミキサンは、以下を含む様々な科学研究への応用で検討されてきました。
化学: その独特の構造と反応性により、因子Xa阻害のメカニズムを研究し、新しい抗凝固剤を開発するための貴重な化合物となっています。
生物学: オタミキサンの因子Xaを阻害する能力は、血液凝固や関連する生物学的過程の研究に利用されてきました。
医学: 開発は中止されましたが、オタミキサンは、急性冠症候群やその他の血栓性疾患の治療の可能性について調査されました。
化学反応の分析
Otamixaban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Otamixaban, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of Otamixaban.
Substitution: This reaction involves the replacement of one functional group in Otamixaban with another, potentially altering its activity or properties.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Otamixaban is unique among anticoagulants due to its specific inhibition of factor Xa. Similar compounds include:
Rivaroxaban: An oral direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.
Apixaban: Another oral direct factor Xa inhibitor with similar applications.
Fondaparinux: An injectable indirect factor Xa inhibitor that works by enhancing the activity of antithrombin.
Uniqueness: Unlike oral inhibitors like Rivaroxaban and Apixaban, Otamixaban is administered intravenously, offering rapid onset and offset of action.
特性
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-OPAMFIHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172917 | |
Record name | Otamixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-04-7 | |
Record name | Otamixaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otamixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Otamixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTAMIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Otamixaban?
A1: Otamixaban is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].
Q2: How does Otamixaban's inhibition of FXa affect thrombin generation?
A2: Otamixaban effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].
Q3: Does Otamixaban affect existing thrombin activity?
A3: Unlike some other anticoagulants, Otamixaban does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].
Q4: What is the significance of the protracted thrombin generation curve observed with Otamixaban?
A4: The characteristic "double peak" or protracted thrombin generation curve observed with Otamixaban in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].
Q5: What is the molecular formula and weight of Otamixaban?
A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of Otamixaban. Please refer to other resources like PubChem or DrugBank for this information.
Q6: Is there spectroscopic data available for Otamixaban?
A6: The abstracts do not provide details on the spectroscopic characterization of Otamixaban.
Q7: How stable is Otamixaban under various storage conditions?
A7: While the abstracts do not directly address Otamixaban's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].
Q8: Are there specific formulation strategies for Otamixaban to improve its stability, solubility, or bioavailability?
A8: The provided abstracts do not discuss specific formulation strategies for Otamixaban.
Q9: What is the pharmacokinetic profile of Otamixaban?
A9: Otamixaban demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].
Q10: How is Otamixaban eliminated from the body?
A10: Otamixaban is eliminated through mixed renal and biliary excretion with constant renal clearance [].
Q11: What is the relationship between Otamixaban plasma concentrations and its anticoagulant effect?
A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of Otamixaban, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with Otamixaban plasma concentrations [].
Q12: Does the co-administration of Otamixaban with other drugs affect its anticoagulant and antiplatelet effects?
A12: Co-administration of Otamixaban with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of Otamixaban, suggesting that its anticoagulant and antiplatelet effects are maintained.
Q13: What in vitro models have been used to study Otamixaban?
A13: In vitro studies investigating Otamixaban's efficacy have employed various models, including:
- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].
- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].
- Cardiac catheter thrombosis model: To assess the ability of Otamixaban to prevent catheter thrombosis in vitro [].
Q14: What in vivo models have been used to evaluate the efficacy of Otamixaban?
A14: Otamixaban has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].
Q15: What clinical trials have been conducted with Otamixaban?
A15: Several clinical trials have investigated Otamixaban in various clinical settings, including:
- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].
- TAO Trial: A phase III trial comparing Otamixaban to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].
- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating Otamixaban compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].
Q16: What were the key findings from the TAO trial regarding Otamixaban's efficacy?
A16: Unfortunately, Otamixaban did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].
Q17: Are there known resistance mechanisms to Otamixaban?
A17: The provided abstracts do not discuss any specific resistance mechanisms to Otamixaban.
Q18: Does Otamixaban exhibit cross-resistance with other anticoagulants?
A18: The abstracts do not provide information on cross-resistance between Otamixaban and other anticoagulant classes.
Q19: What are the known safety and tolerability concerns with Otamixaban?
A19: While generally well-tolerated in early clinical trials [, ], Otamixaban has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。